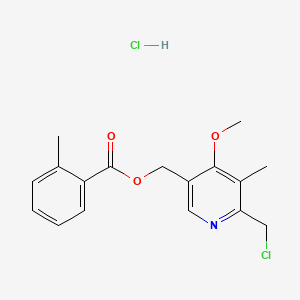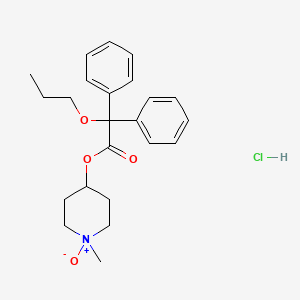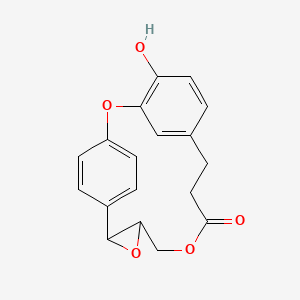
H-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-LEU-ASP-PHE-NH2
Vue d'ensemble
Description
H-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-LEU-ASP-PHE-NH2, more commonly known as LEU-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2 (LEU-GAGTGTLEDPF-NH2), is a peptide composed of 15 amino acids. It is a member of the family of peptides known as "Glu-Glu-Glu" peptides, which are of particular interest in the fields of biochemistry and biophysics due to their unique properties. LEU-GAGTGTLEDPF-NH2 has been studied extensively in the laboratory, and has been found to have a wide range of applications in biochemistry, physiology, and medicine.
Applications De Recherche Scientifique
Cancer Research
Gastrin-14 is implicated in the progression of several cancers, particularly gastrointestinal malignancies. It binds to the cholecystokinin-2 receptor (CCK2R), influencing cell proliferation and survival . Research has shown that Gastrin-14 can stimulate the growth of cancerous cells in the pancreas, stomach, and colon. Targeting Gastrin-14 and its receptor interactions is a potential therapeutic strategy in cancer treatment .
Diagnostic Imaging
In diagnostic imaging, Gastrin-14 derivatives are used to target the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancers, including prostate and breast cancer . Radiolabeled peptides that mimic Gastrin-14 can bind to these receptors, allowing for the visualization of tumors using positron emission tomography (PET) scans .
Gastrointestinal Disorders
Gastrin-14 levels are studied in relation to gastrointestinal disorders such as peptic ulcers and gastritis. Elevated levels of Gastrin-14 can indicate conditions like Zollinger-Ellison syndrome, where excessive gastric acid secretion leads to severe ulcers . Understanding Gastrin-14’s role in these disorders helps in diagnosing and formulating treatment plans.
Endocrinology
In endocrinology, Gastrin-14 is significant for its role in regulating gastric acid secretion and influencing the growth of gastric mucosa . It is secreted by G-cells in the stomach in response to food intake, and its dysregulation can lead to endocrine disorders.
Therapeutic Development
Gastrin-14 is a target for developing new therapeutic agents. Antagonists of Gastrin-14 and its receptors are being explored to treat conditions associated with hypergastrinemia, such as peptic ulcers and gastrinoma . These therapeutic agents aim to inhibit the biological activity of Gastrin-14, thereby controlling disease progression.
Molecular Biology
In molecular biology, Gastrin-14 is studied for its role in cellular signaling pathways. It is involved in the regulation of gene expression and can influence cellular processes such as proliferation and apoptosis . Research into the molecular mechanisms of Gastrin-14 action can provide insights into the fundamental processes of cell biology.
Mécanisme D'action
Target of Action
Gastrin-14, also known as 22-34-Gastrin or H-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-LEU-ASP-PHE-NH2, primarily targets the parietal cells in the stomach and enterochromaffin-like (ECL) cells . It stimulates these cells to secrete gastric acid (hydrochloric acid), which aids in the digestion of food . Gastrin-14 also stimulates muscle contractions in the stomach, known as gastric motility .
Mode of Action
Gastrin-14 interacts with its targets by binding to cholecystokinin B receptors . This binding stimulates the release of histamines in ECL cells and induces the insertion of K+/H+ ATPase pumps into the apical membrane of parietal cells . This, in turn, increases the release of hydrogen ions into the stomach cavity, thereby increasing gastric acid secretion .
Biochemical Pathways
Gastrin-14 affects several biochemical pathways. It plays a crucial role in the regulation of gastric acid secretion and promotes gastrointestinal motility . It also integrates and coordinates a rich network of information exchange pathways in cellular processes of proliferation and apoptosis . Under certain circumstances, it contributes to the pathogenesis and progression of some types of tumors .
Pharmacokinetics
The pharmacokinetics of Gastrin-14 involves its synthesis and release by G cells, primarily located in the gastric antrum . The release of Gastrin-14 is influenced by various factors, including the presence of peptides and amino acids in the stomach, stretching of the stomach wall, and neural signals . .
Result of Action
The action of Gastrin-14 results in several molecular and cellular effects. It stimulates the secretion of gastric acid from parietal cells, which activates pepsin, a digestive enzyme . These substances help break down proteins in the stomach . Gastrin-14 also activates stomach muscle movements . In addition, it has been shown to play important roles in several cellular processes including maintenance of gastric mucosa and pancreatic islet integrity, neurogenesis, and neoplastic transformation .
Action Environment
The action of Gastrin-14 can be influenced by various environmental factors. For instance, infection with Helicobacter pylori and administration of proton pump inhibitors, which are associated with increased gastrin expression, have been linked to gastric adenocarcinoma . Moreover, conditions such as hypochlorhydria (low stomach acid) can cause elevated serum concentrations of Gastrin-14 .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBRJDBGIVUNDK-QOGDCIHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H109N17O27S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028769 | |
| Record name | 22-34-Gastrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1832.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60748-07-4, 70706-59-1 | |
| Record name | Minigastrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22-34-Gastrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)



